molecular formula C13H9ClF3N3 B2474901 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 339029-71-9

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2474901
CAS No.: 339029-71-9
M. Wt: 299.68
InChI Key: ZMLUSNKADQBTFL-UHFFFAOYSA-N
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Description

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H9ClF3N3 It is a pyridine derivative that contains a trifluoromethyl group, a chloro group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine with benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazine and the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydrazone moiety may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the hydrazone moiety.

    3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine: The precursor used in the synthesis of the target compound.

    Benzaldehyde derivatives: Compounds with similar hydrazone linkages but different aromatic substituents.

Uniqueness

3-chloro-2-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, chloro group, and hydrazone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3/c14-11-6-10(13(15,16)17)8-18-12(11)20-19-7-9-4-2-1-3-5-9/h1-8H,(H,18,20)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUSNKADQBTFL-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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